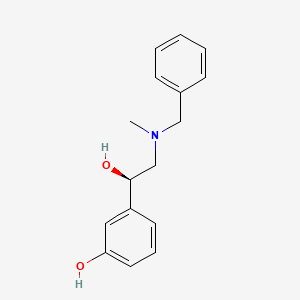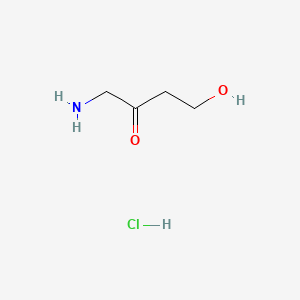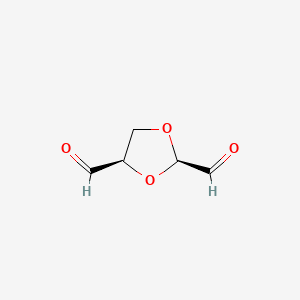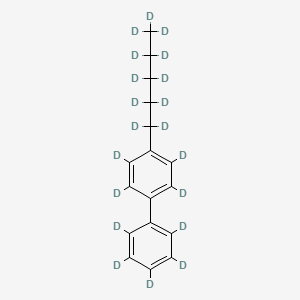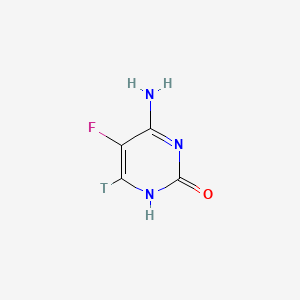
5-Fluorocytosine-6-3H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-fluorocytosine involves several steps:
Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.
Reaction with Urea: The product undergoes a reaction with urea.
Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.
Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.
Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.
Industrial Production Methods
Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:
Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.
Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.
Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.
Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.
化学反应分析
Types of Reactions
5-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil.
Reduction: Not commonly observed.
Substitution: Chlorination and ammonolysis reactions.
Common Reagents and Conditions
Oxidation: Involves enzymes like cytosine deaminase.
Chlorination: Uses thionyl chloride.
Ammonolysis: Uses ammonium hydroxide.
Major Products
5-Fluorouracil: Form
属性
IUPAC Name |
4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-CNRUNOGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


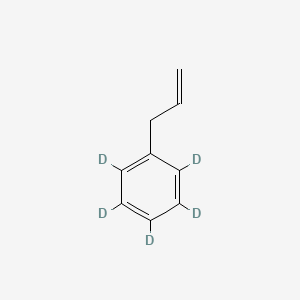

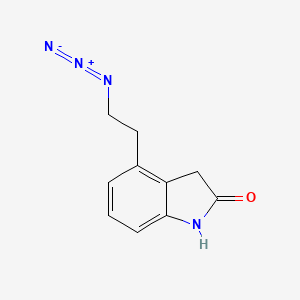
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
